molecular formula C28H23N3O5S2 B2661380 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide CAS No. 921869-60-5

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2661380
CAS No.: 921869-60-5
M. Wt: 545.63
InChI Key: DZRCCLKJQZCUPQ-UHFFFAOYSA-N
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Description

"4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide" is a compound of significant interest due to its complex structure and potential applications in various fields such as chemistry, biology, and medicine. The compound's intricate design features multiple functional groups, making it a subject of extensive research and exploration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide" involves several key steps. Starting with the preparation of the 3,4-dihydroquinoline-1(2H)-yl intermediate, this is achieved through cyclization reactions, often involving acidic or basic catalysts. The sulfonyl group is then introduced via sulfonation reactions, typically using reagents such as sulfonyl chlorides in the presence of bases like pyridine.

Next, the benzofuran-2-yl thiazole moiety is synthesized through a series of steps, including the formation of thiazoles via condensation reactions involving α-haloketones and thioureas. The methoxybenzofuran unit is often introduced through electrophilic aromatic substitution reactions using methoxylation reagents.

The final coupling involves amide bond formation between the sulfonyl intermediate and the benzofuran-2-yl thiazole, usually facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods often involve scaling up the described synthetic routes. These processes are optimized for higher yields and purity, often utilizing flow chemistry techniques to enhance reaction efficiencies and reduce waste. Automation and continuous monitoring of reaction parameters are also key aspects of industrial production to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: The compound can undergo oxidative reactions, particularly at the quinoline and thiazole moieties, using oxidizing agents like hydrogen peroxide or peracids.

  • Reduction: Reduction of the compound can target the sulfonyl group, converting it to a sulfoxide or sulfide using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions Used

  • Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

  • Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

  • Substitution: Nucleophiles like sodium azide (NaN3), electrophiles like acetyl chloride (CH3COCl).

Major Products Formed from These Reactions

  • Oxidation Products: Quinoline N-oxides, thiazole S-oxides.

  • Reduction Products: Sulfoxides, sulfides.

  • Substitution Products: Various substituted benzamide derivatives.

Scientific Research Applications

"4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide" finds extensive applications in:

  • Chemistry: Used as a building block for the synthesis of more complex organic molecules.

  • Biology: Studied for its interactions with biological macromolecules, potential as a ligand for proteins.

  • Medicine: Investigated for its pharmacological properties, potential therapeutic uses, and efficacy in targeting specific diseases.

  • Industry: Utilized in the development of new materials, including advanced polymers and catalysts.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. Pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Compared to other compounds with similar structures, "4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide" stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

List of Similar Compounds

  • 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide

  • N-(4-(benzofuran-2-yl)thiazol-2-yl)benzamide

  • Methoxybenzofuran thiazole derivatives

Conclusion

This compound is a remarkable example of complex organic synthesis, with a wide range of potential applications across several fields. Its unique structure allows for diverse chemical reactions and extensive research opportunities, making it a valuable subject of study.

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Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O5S2/c1-35-24-10-4-7-20-16-25(36-26(20)24)22-17-37-28(29-22)30-27(32)19-11-13-21(14-12-19)38(33,34)31-15-5-8-18-6-2-3-9-23(18)31/h2-4,6-7,9-14,16-17H,5,8,15H2,1H3,(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRCCLKJQZCUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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